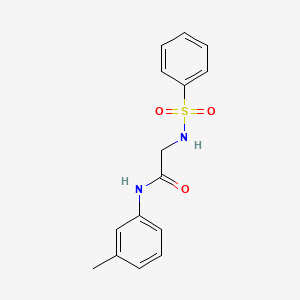

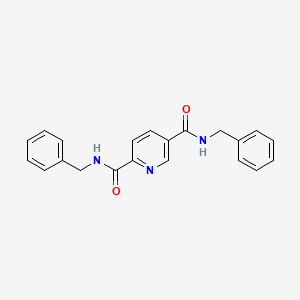

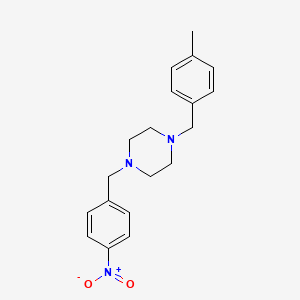

N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide involves the use of (phenylsulfonyl)methylation reactions, which have been developed to access various (phenylsulfonyl)methylated compounds efficiently. A notable method involves visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives, providing a mild and efficient access pathway (Liu & Li, 2016).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the chemical behavior and potential applications of chemical compounds. For instance, lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate (bicinate, bicH2−) have been studied, providing insights into their 9-coordinate, tricapped trigonal prismatic ligand environment. Such analyses contribute to our understanding of the structural characteristics of similar compounds, including those related to N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide (Messimeri et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide derivatives are diverse. For example, papain hydrolysis of X-phenyl-N-methanesulfonyl glycinates highlights the significance of understanding the reaction mechanisms and the factors influencing them, such as the effect of substituents on the hydrolysis rate (Carotti et al., 1984).

Physical Properties Analysis

The physical properties of chemical compounds, including N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide, can be elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as the synthesis and characterization of lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, provide insights into gas sorption, proton conductivity, and luminescent sensing of metal ions, which are critical for material science applications (Zhou et al., 2016).

Chemical Properties Analysis

The chemical properties of N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide and its derivatives, such as reactivity, stability, and interaction with other molecules, can be investigated through various chemical reactions. For example, three-component coupling reactions involving sulfonylimidates, silyl glyoxylates, and N-tert-butanesulfinyl aldimines efficiently provide cyclic N-sulfonylamidines, demonstrating the compound's versatility in synthetic chemistry (Yao & Lu, 2011).

Propriétés

IUPAC Name |

2-(benzenesulfonamido)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-12-6-5-7-13(10-12)17-15(18)11-16-21(19,20)14-8-3-2-4-9-14/h2-10,16H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDOPOOQGWHCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonamido)-N-(3-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)

![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)